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4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves several steps. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This process generates O-acyl amidoximes, which further undergo heterocyclization to form the desired oxadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for certain G-protein coupled receptors, leading to the activation of downstream signaling pathways . This activation can result in various biological effects, such as modulation of gene expression and alteration of cellular metabolism .
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: This compound has a similar oxadiazole ring but differs in its functional groups and overall structure.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but are substituted with aniline groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .
Biological Activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H10N4O2
- Molecular Weight : 182.19 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and potential as an anti-inflammatory agent.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects:
- In Vitro Studies :
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CEM-13 | 0.45 | Apoptosis induction via p53 upregulation |
MCF-7 | 0.65 | Caspase pathway activation |
U937 | 0.75 | Cell cycle arrest |
Table 2: Comparison of Biological Activities of Oxadiazole Derivatives
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Doxorubicin | 0.50 | Chemotherapy |
Tamoxifen | 0.70 | Estrogen receptor modulator |
This compound | 0.65 | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Leukemia Treatment :
- Breast Cancer Research :
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-7(12-10-4)5-2-6(11)8-3-5/h5H,2-3H2,1H3,(H,8,11) |
InChI Key |
YKTWULPDCXWNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
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